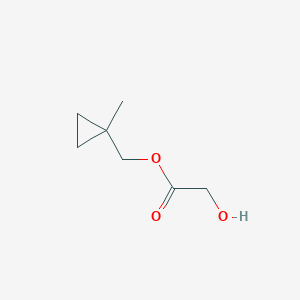
(1-Methylcyclopropyl)methyl 2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Methylcyclopropyl)methyl 2-hydroxyacetate” is a chemical compound with the CAS Number: 1870150-09-6 . It has a molecular weight of 144.17 . The compound is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C7H12O3/c1-7(2-3-7)5-10-6(9)4-8/h8H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 144.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Polymerization and Material Science
- Polymerization of Cyclic Monomers: The synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate through cyclopropanation and subsequent processes led to a polymer with a glass transition temperature of 90°C. This showcases the compound's application in the development of polymers with specific thermal properties (Moszner et al., 2003).
- Cyclodextrins in Polymer Synthesis: The study explored the complexation of methylated β-cyclodextrin with monomers derived from 1,1-diethoxycarbonyl-2-vinylcyclopropane. These complexes were polymerized in aqueous media, highlighting the role of cyclodextrins in polymer synthesis and the potential for creating water-soluble polymers (Alupei & Ritter, 2001).
Biological and Medicinal Applications
- Inhibitors of Ethylene Perception: 1-Methylcyclopropene, a related compound, is used extensively to inhibit ethylene effects in various fruits, vegetables, and floriculture crops, demonstrating the importance of cyclopropyl compounds in extending the shelf life of agricultural products (Blankenship & Dole, 2003).
Organic Synthesis and Chemical Reactivity
- Synthesis of Nucleoside Analogues: The creation of 2,2,3-tris(hydroxymethyl)methylenecyclopropane analogues for potential antiviral applications, although not successful in demonstrating significant activity, shows the versatility of cyclopropyl compounds in synthesizing complex organic molecules (Zhou & Žemlička, 2007).
- Allylation of Methylenecyclopropanes: The study on the stereoselective allylation of methylenecyclopropanes further illustrates the synthetic utility of cyclopropyl compounds in organic chemistry, offering pathways to allylated products via cyclopropyl intermediates (Hirashita et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H227, H315, H319, and H335 . These codes correspond to various hazards such as being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
(1-methylcyclopropyl)methyl 2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2-3-7)5-10-6(9)4-8/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUEQJYILOVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)COC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
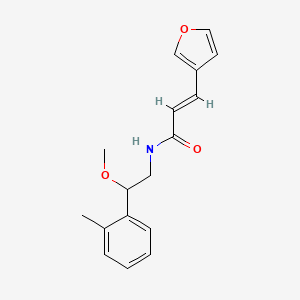
![Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2659438.png)
methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2659440.png)
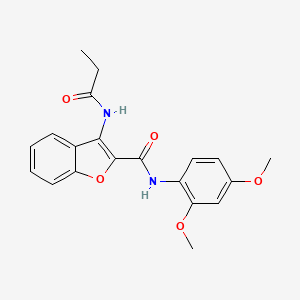

![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)
![6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2659446.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)
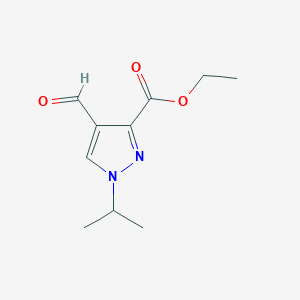
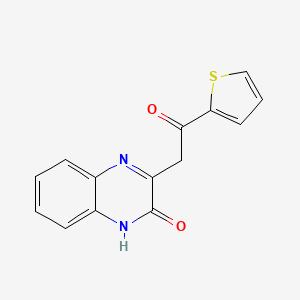
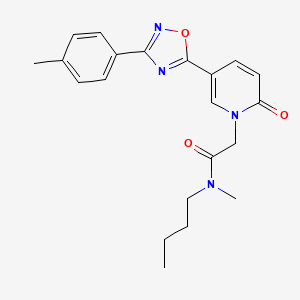
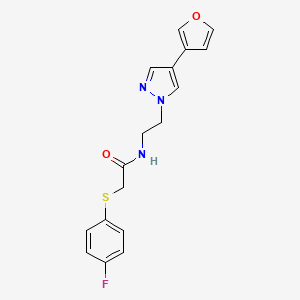

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)
